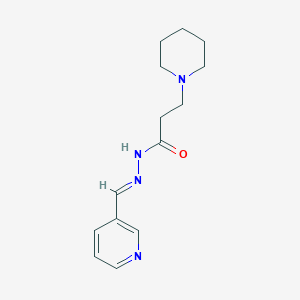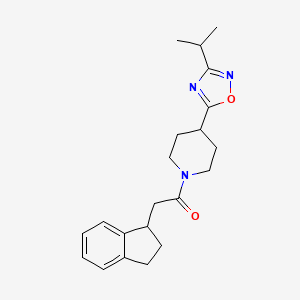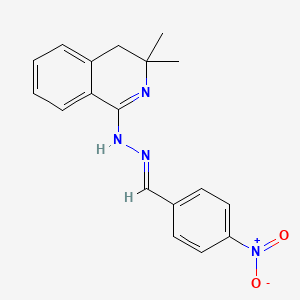
N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, such as N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, often involves multi-step synthetic routes that may include condensation reactions, cyclocondensations, and modifications of functional groups. For instance, methods have been developed for the synthesis of indol-3-yl-oxoacetamides starting from isatin or substituted isatins through condensation reactions with various amines and acylating agents (Modi et al., 2011). Similarly, derivatives of indole-3-yl acetamide have been synthesized by cyclocondensation of N-substituted benzylidene acetohydrazides with thiolactic acid, showcasing the versatility of synthetic approaches for such compounds (Saxena et al., 2011).
Molecular Structure Analysis
The molecular structure of N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide and related compounds is characterized by the presence of the indole core, which is a bicyclic structure consisting of a benzene ring fused to a five-membered pyrrole ring. The additional substituents, such as acetyl and acetamide groups, influence the electronic and steric properties of the molecule, affecting its reactivity and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques for the determination and analysis of the molecular structure of these compounds, providing detailed insights into their geometric configuration, conformation, and intermolecular interactions (Helliwell et al., 2011).
Applications De Recherche Scientifique
Synthesis and Evaluation for Antiplasmodial Properties
A study by Mphahlele et al. (2017) describes the synthesis and evaluation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for potential in vitro antiplasmodial properties. This research highlights the importance of indole acetamide derivatives in developing new treatments for malaria. The study found that certain compounds exhibit low toxicity and potential biological activity against Plasmodium falciparum, showcasing the role of these compounds in medicinal chemistry (Mphahlele, M., Mmonwa, M., & Choong, Y., 2017).
Novel Synthesis of Indole Derivatives
Kametani et al. (1981) reported a novel synthesis of indole derivatives, including dihydroindoles and indoles through intramolecular nucleophilic aromatic substitution. This research contributes to the synthetic methodologies for creating indole-based compounds with potential applications in drug discovery and development (Kametani, T., Ohsawa, T., & Ihara, M., 1981).
Anti-inflammatory Drug Design
Al-Ostoot et al. (2020) conducted a study on the design-based synthesis, molecular docking analysis, and geometrical optimization of an indole acetamide derivative as an anti-inflammatory drug. This research demonstrates the compound's potential anti-inflammatory activity through in silico modeling, highlighting the applicability of indole acetamide derivatives in designing new anti-inflammatory agents (Al-Ostoot, F. H., et al., 2020).
Potent Cannabinoid Receptor Type 2 Ligands
A study by Moldovan et al. (2017) on the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides identified potent and selective ligands for the cannabinoid receptor type 2 (CB2). This research underscores the therapeutic potential of indole acetamide derivatives in developing treatments for conditions modulated by CB2 receptors (Moldovan, R., et al., 2017).
Orientations Futures
The future directions for “N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand the properties and potential uses of this compound.
Propriétés
IUPAC Name |
N-(1,3-diacetyl-2-oxoindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8(17)14(15-9(2)18)11-6-4-5-7-12(11)16(10(3)19)13(14)20/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYQFLZZSAUBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2N(C1=O)C(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetyl-3-acetamidooxindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)


![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)




![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)